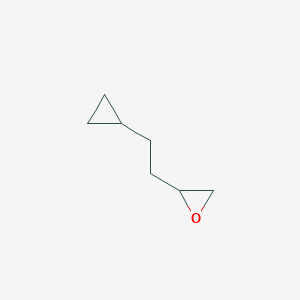

2-(2-Cyclopropylethyl)oxirane

Description

Significance of Strained Ring Systems in Chemical Transformations

In organic chemistry, ring strain describes the instability in cyclic molecules that arises from bond angles deviating from their ideal values. researchgate.netrsc.org For sp³-hybridized carbon atoms, the ideal tetrahedral bond angle is approximately 109.5°. researchgate.net In small rings like cyclopropane (B1198618) and oxirane, the geometric constraints force the bond angles to be much smaller, around 60°. rsc.org This deviation from the optimal geometry results in poor overlap of atomic orbitals, creating weaker C-C and C-O bonds and storing a significant amount of potential energy within the molecule. researchgate.netnih.gov

This stored energy, known as ring strain energy, is not a liability but a powerful synthetic tool. It renders the molecule "spring-loaded" and highly reactive towards ring-opening reactions. rsc.orgnih.gov The release of this strain provides a strong thermodynamic driving force for chemical transformations that would otherwise require harsh conditions. researchgate.netresearchgate.net Consequently, strained rings act as reactive handles, enabling chemists to introduce new functional groups and build complex molecular architectures with high regio- and stereoselectivity. masterorganicchemistry.comresearchgate.net This principle is fundamental to the use of strained systems as key intermediates in the synthesis of natural products and pharmaceuticals. masterorganicchemistry.com

Overview of Epoxide and Cyclopropane Scaffolds as Synthetic Building Blocks

Epoxides are three-membered cyclic ethers that are exceptionally useful intermediates. Their high ring strain (approximately 25-27 kcal/mol) and the polarized nature of their C-O bonds make them highly susceptible to nucleophilic attack. rsc.orgmasterorganicchemistry.comstackexchange.com Under basic or neutral conditions, strong nucleophiles attack the less sterically hindered carbon atom in a classic Sₙ2-type mechanism, leading to a predictable trans product. researchgate.netbenthamdirect.com Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group and activating the ring. The subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the developing partial positive charge, in a process with Sₙ1-like character. researchgate.netbeilstein-journals.org This tunable reactivity makes epoxides versatile precursors to 1,2-difunctionalized compounds like diols, amino alcohols, and halohydrins. rsc.orgresearchgate.net

Cyclopropanes, the simplest cycloalkanes, also possess significant ring strain (about 27 kcal/mol). nih.gov However, unlike epoxides, their C-C bonds are non-polar and less prone to cleavage by simple nucleophiles. masterorganicchemistry.com Their synthetic utility is often unlocked through activation, for instance by placing adjacent electron-donating and electron-accepting groups (donor-acceptor cyclopropanes), which facilitates ring-opening. ucl.ac.uknih.gov Alternatively, transition metals can be used to catalyze a variety of transformations. A hallmark reaction is the cyclopropylcarbinyl rearrangement, where a carbocation adjacent to the ring triggers a rapid rearrangement to a homoallylic or cyclobutyl system, a process driven by the release of ring strain. escholarship.orgresearchgate.net This unique reactivity allows cyclopropanes to serve as three-carbon building blocks in a wide array of complex synthetic strategies. researchgate.net

Unique Synergies in 2-(2-Cyclopropylethyl)oxirane: A Convergent Research Focus

The molecule 2-(2-Cyclopropylethyl)oxirane, with its distinct epoxide and cyclopropane functionalities separated by an ethyl linker, is a platform for exploring the interplay between these two highly reactive rings. While detailed research on this specific compound is not extensively documented, its structure suggests several potential pathways for unique and synergistic reactivity based on well-established principles in analogous systems.

One compelling possibility is the initiation of tandem reactions, where a transformation of one ring triggers a subsequent, intramolecular reaction involving the other. For instance, a Lewis acid-catalyzed opening of the epoxide ring could generate a carbocation. rsc.orgrsc.org Depending on its position, this cation could be trapped by the neighboring cyclopropane ring, initiating a cyclopropylcarbinyl-type rearrangement or a Friedel-Crafts-type cyclization to form more complex polycyclic structures. researchgate.net

Research on similar molecules has demonstrated the feasibility of such tandem processes. For example, studies have shown that Lewis acids can promote the rearrangement of an epoxide into a ketone, which is then trapped intramolecularly by a nearby cyclopropane in a [3+2] cycloaddition, efficiently building complex bridged skeletons. rsc.org In the case of 2-(2-Cyclopropylethyl)oxirane, acid-catalyzed epoxide opening could lead to a cation that rearranges via hydride or alkyl shifts, potentially bringing the reactive center into proximity with the cyclopropane to enable a cascade of bond-forming events.

Another potential reaction pathway involves the remote influence of one ring on the reactivity of the other. The cyclopropyl (B3062369) group, due to the high p-character of its C-C bonds, can electronically influence adjacent reactive centers. In 2-(2-Cyclopropylethyl)oxirane, this could modulate the reactivity of the epoxide ring towards nucleophilic attack or rearrangement. The ethyl spacer provides conformational flexibility, allowing for potential through-space interactions that could dictate the stereochemical outcome of reactions at the oxirane. The molecule thus stands as a promising substrate for developing novel synthetic methodologies that leverage the combined potential of two distinct, energy-rich rings to construct intricate molecular frameworks in a controlled and efficient manner.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| 2-(2-Cyclopropylethyl)oxirane | (2-Cyclopropylethyl)oxirane | C₇H₁₂O | 1934443-70-5 |

| Cyclopropane | Trimethylene | C₃H₆ | 75-19-4 |

| Oxirane | Ethylene oxide | C₂H₄O | 75-21-8 |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyclopropylethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-6(1)3-4-7-5-8-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILGRRVMDLCEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC2CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for 2 2 Cyclopropylethyl Oxirane and Analogs

Epoxidation Strategies for Precursor Alkenes

The most direct route to 2-(2-cyclopropylethyl)oxirane involves the epoxidation of the corresponding alkene, 4-cyclopropyl-1-butene. Various methods are available for this transformation, ranging from classical peroxyacid-mediated reactions to more sophisticated catalytic asymmetric approaches.

Stereoselective Epoxidation Techniques

Achieving stereocontrol in the formation of the oxirane ring is often a critical aspect of epoxide synthesis, particularly when chiral centers are desired.

The reaction of alkenes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used method for the synthesis of epoxides. This reaction proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom is delivered to the double bond in a single, stereospecific step. This means that the stereochemistry of the starting alkene is retained in the epoxide product. For the synthesis of 2-(2-cyclopropylethyl)oxirane from 4-cyclopropyl-1-butene, a racemic mixture of the epoxide would be expected as the starting material is prochiral.

The rate of epoxidation is influenced by the nature of the alkene, with more electron-rich double bonds reacting faster. The reaction is typically carried out in a non-aqueous, inert solvent like dichloromethane (B109758) or chloroform (B151607) to prevent the opening of the newly formed epoxide ring.

A study on the diastereoselective epoxidation of alkenyl cyclopropyl (B3062369) carbinol derivatives highlighted that using m-CPBA or tert-butyl hydroperoxide (tBuOOH) on a similar system without a directing group resulted in low diastereoselectivity. nih.gov This underscores that for simple alkenes like 4-cyclopropyl-1-butene, where no directing groups are present near the double bond, high levels of diastereoselectivity are not inherently expected with standard peroxyacids.

Table 1: Peroxyacid-Mediated Epoxidation of Alkenes

| Alkene Substrate | Peroxyacid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| General Alkenes | m-CPBA | CH₂Cl₂ | 0 - 25 | High | Not Applicable |

| Alkenyl Cyclopropyl Carbinol | m-CPBA | Not Specified | Not Specified | Not Specified | 2:1 |

Note: Data is generalized from typical laboratory procedures and specific studies on analogous compounds.

For the enantioselective synthesis of epoxides, several catalytic methods have been developed. These methods employ a chiral catalyst to control the stereochemical outcome of the epoxidation.

The Sharpless-Katsuki asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic and homoallylic alcohols. organic-chemistry.orgchem-station.com This reaction utilizes a catalyst generated in situ from titanium tetraisopropoxide and a chiral diethyl tartrate (DET), with tert-butyl hydroperoxide (TBHP) as the oxidant. While highly effective for allylic alcohols, its application to unfunctionalized alkenes like 4-cyclopropyl-1-butene is not its primary use. However, for analogs of 2-(2-cyclopropylethyl)oxirane that contain a nearby hydroxyl group, this method would be highly valuable. For instance, the vanadium-catalyzed asymmetric epoxidation of homoallylic alcohols using chiral bishydroxamic acid ligands has shown high enantioselectivities (up to 96% ee). organic-chemistry.org

The Jacobsen-Katsuki epoxidation is another key method for the asymmetric epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen complex as the catalyst. mdpi.com This method is particularly effective for cis-disubstituted and certain trisubstituted alkenes. For a terminal alkene like 4-cyclopropyl-1-butene, the efficiency and enantioselectivity may vary.

More recent developments include tungsten-catalyzed asymmetric epoxidation of both allylic and homoallylic alcohols using hydrogen peroxide as the oxidant, which offers an environmentally benign approach with high enantioselectivities (84-98% ee). organic-chemistry.orgnih.gov

Table 2: Catalytic Asymmetric Epoxidation of Alkenes

| Method | Catalyst System | Oxidant | Substrate Scope | Typical Enantiomeric Excess (ee) |

| Sharpless-Katsuki | Ti(OiPr)₄ / DET | TBHP | Allylic/Homoallylic Alcohols | >90% |

| Jacobsen-Katsuki | Chiral Mn(III)-salen | NaOCl, m-CPBA | cis-Alkenes, Conjugated Dienes | High |

| Vanadium-Catalyzed | V-complex / Chiral Ligand | CHP, TBHP | Allylic/Homoallylic Alcohols | Up to 96% |

| Tungsten-Catalyzed | W-complex / Chiral Ligand | H₂O₂ | Allylic/Homoallylic Alcohols | 84-98% |

Note: Enantiomeric excess is highly substrate-dependent.

Halohydrin Formation and Subsequent Cyclization

An alternative, two-step approach to the synthesis of epoxides involves the formation of a halohydrin followed by an intramolecular Williamson ether synthesis. libretexts.orgyoutube.comyoutube.comyoutube.com For the synthesis of 2-(2-cyclopropylethyl)oxirane, 4-cyclopropyl-1-butene would first be reacted with a halogen (e.g., Br₂ or Cl₂) in the presence of water. libretexts.org

This reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by a water molecule. According to Markovnikov's rule for halohydrin formation, the nucleophile (water) will attack the more substituted carbon of the halonium ion. In the case of a terminal alkene, this results in the hydroxyl group adding to the internal carbon and the halogen to the terminal carbon. The addition is anti, meaning the hydroxyl group and the halogen are on opposite faces of the original double bond.

The resulting halohydrin is then treated with a base, such as sodium hydroxide (B78521) or sodium hydride, to deprotonate the hydroxyl group. youtube.comyoutube.com The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the adjacent halide to form the epoxide ring. youtube.com This ring closure occurs with inversion of configuration at the carbon bearing the halogen.

This method provides a reliable route to epoxides and can offer a degree of stereocontrol based on the stereochemistry of the halohydrin intermediate.

Construction of the Cyclopropylethyl Moiety

The synthesis of the 2-(2-cyclopropylethyl)oxirane framework can also be approached by first constructing the cyclopropylethyl group and then introducing the oxirane. The key step in this approach is the formation of the cyclopropane (B1198618) ring.

Cyclopropanation Reactions of Olefins

Cyclopropanation involves the addition of a carbene or carbenoid to a double bond. Several methods are available for this transformation.

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. wikipedia.orgnrochemistry.comnih.govorganic-chemistry.orgtcichemicals.com It typically involves the reaction of an alkene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)). The active reagent is believed to be an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI). A common modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can offer improved reactivity and reproducibility. tcichemicals.com

The reaction is stereospecific, meaning that the stereochemistry of the alkene is preserved in the cyclopropane product. For the synthesis of a cyclopropylethyl moiety, a suitable diene precursor, such as 1,5-hexadiene, could be selectively cyclopropanated. The Simmons-Smith reaction is known to be directed by proximal hydroxyl groups, which can be exploited to achieve diastereoselectivity in more complex substrates. organic-chemistry.org

Other methods for cyclopropanation include the use of diazo compounds in the presence of a metal catalyst (e.g., rhodium or copper complexes) and the reaction of alkenes with sulfur ylides (the Corey-Chaykovsky reaction), which is particularly useful for the cyclopropanation of electron-poor alkenes. organic-chemistry.org The diastereoselective synthesis of vinylcyclopropanes from dienes and sulfur ylides has been reported with high regio- and stereocontrol. organic-chemistry.org

Table 3: Common Cyclopropanation Reactions

| Reaction | Reagents | Key Features |

| Simmons-Smith | CH₂I₂, Zn(Cu) or Et₂Zn | Stereospecific, tolerant of many functional groups. |

| Catalytic (Diazo) | Diazoalkane, Metal Catalyst (e.g., Rh₂(OAc)₄) | Can be rendered asymmetric with chiral catalysts. |

| Corey-Chaykovsky | Sulfur Ylide | Effective for electron-deficient alkenes. |

The choice of synthetic strategy for 2-(2-cyclopropylethyl)oxirane will depend on the desired stereochemistry and the availability of starting materials. The epoxidation of 4-cyclopropyl-1-butene offers a direct route, with stereoselectivity being achievable through modern catalytic methods. Alternatively, the construction of the cyclopropane ring onto a pre-functionalized chain provides another versatile approach to this and related molecular structures.

Simmons-Smith Reaction and Modified Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and reliability. wikipedia.org This cheletropic reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which reacts with an alkene in a concerted fashion to form the cyclopropane ring. wikipedia.orgacs.org The configuration of the alkene is preserved in the product. wikipedia.org

A plausible linear synthesis of 2-(2-Cyclopropylethyl)oxirane using this method would begin with a suitable precursor like 4-penten-1-ol. The terminal alkene of this precursor would be subjected to cyclopropanation. The classic Simmons-Smith conditions involve a zinc-copper couple with diiodomethane (CH₂I₂). wikipedia.org However, this method can be expensive due to the cost of diiodomethane. wikipedia.org

Modified variants of the Simmons-Smith reaction offer improved reactivity and cost-effectiveness. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, is particularly effective for unfunctionalized alkenes. wikipedia.orgtcichemicals.com Other modifications have been developed to use cheaper reagents like dibromomethane (B42720) or to create more tunable and storable zinc carbenoid species. wikipedia.orgorganic-chemistry.org For substrates containing directing groups, such as the hydroxyl in an allylic alcohol, the reaction proceeds with high diastereoselectivity as the organozinc reagent can coordinate with the oxygen atom. organic-chemistry.org After the formation of the cyclopropyl alcohol, the oxirane ring can be installed through subsequent epoxidation of a newly formed double bond or conversion of the alcohol to a leaving group followed by intramolecular cyclization.

Metal-Catalyzed Cyclopropanation Methodologies

Beyond zinc-based reagents, a variety of transition metals can catalyze the formation of cyclopropanes from alkenes, typically through the decomposition of diazo compounds to form metal carbene intermediates. nih.gov This approach is a powerful strategy for accessing substituted cyclopropanes. acs.org

Catalysts based on rhodium, copper, and cobalt are commonly employed. For example, cobalt(II) complexes of chiral porphyrins have been shown to be effective for asymmetric radical cyclopropanation using donor-substituted diazo reagents generated in situ. nih.gov These reactions can produce cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov Similarly, palladium-catalyzed cyclopropanation of 1,3-dienes using diazo esters has been developed, showing high regioselectivity. acs.org

In a synthetic route to 2-(2-Cyclopropylethyl)oxirane, a terminal alkene precursor could be treated with a diazo compound, such as ethyl diazoacetate, in the presence of a suitable metal catalyst. The choice of catalyst and ligands is crucial for controlling the stereochemistry of the resulting cyclopropane. While highly effective, these methods often require the synthesis of specific carbene precursors and must address the hazardous nature of diazo compounds. nih.gov

Functionalization of Pre-existing Cyclopropane Derivatives

An alternative to forming the cyclopropane ring late in the synthesis is to begin with a readily available cyclopropane-containing building block and elaborate it. This approach leverages the unique reactivity of the strained three-membered ring. beilstein-journals.org For example, starting with a compound like cyclopropylmethanol (B32771), the side chain could be extended and the epoxide introduced.

One potential pathway involves the oxidation of cyclopropylmethanol to cyclopropanecarboxaldehyde, followed by a Wittig reaction or similar olefination to install a two-carbon extension with a terminal double bond. This alkene could then be epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) to yield the target oxirane.

Another strategy involves the ring-opening of cyclopropane derivatives. beilstein-journals.org For instance, a cyclopropyl ketone could undergo ring expansion. researchgate.net While less direct for this specific target, the principle of using the inherent strain of the cyclopropane ring to drive transformations is a powerful tool in synthesis. nih.gov The functionalization of vinyl cyclopropanes also offers a route to more complex structures. nih.govacs.org

Convergent Synthesis of the Hybrid Structure

Convergent synthesis offers an efficient route to complex molecules by preparing key fragments of the target structure independently and then joining them at a late stage. nih.gov For 2-(2-Cyclopropylethyl)oxirane, this would involve the separate synthesis of a cyclopropylethyl fragment and an epoxide synthon, followed by their coupling.

Strategies for Combining Epoxide and Cyclopropane Moieties

A primary strategy for convergent synthesis would involve the nucleophilic addition of a cyclopropylethyl organometallic reagent to an electrophilic three-carbon epoxide precursor.

For example, 1-bromo-2-cyclopropylethane can be converted into a Grignard reagent, (2-cyclopropylethyl)magnesium bromide. This nucleophile can then react with a suitable epoxide synthon, such as epichlorohydrin (B41342) or glycidyl (B131873) tosylate. The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide, opening the ring and forming the desired carbon-carbon bond, resulting in a chlorohydrin or a tosylated alcohol. A subsequent intramolecular cyclization under basic conditions would then form the final oxirane ring. The choice of organometallic reagent can influence the regioselectivity of the epoxide ring-opening. rsc.org

Chemo- and Regioselective Considerations in Multi-Step Synthesis

Executing a multi-step synthesis requires careful control of selectivity, particularly when multiple functional groups are present (chemoselectivity) or when a reaction can occur at different positions on a molecule (regioselectivity). libretexts.org

Chemoselectivity: In a linear synthesis of 2-(2-Cyclopropylethyl)oxirane, the key transformations are cyclopropanation and epoxidation. If starting from a molecule with both a double bond and a hydroxyl group, the Simmons-Smith reaction is generally compatible. tcichemicals.com However, epoxidation with peroxy acids can sometimes react with other sensitive functionalities. The order of operations is critical; for instance, performing epoxidation before cyclopropanation might lead to undesired reactions with the zinc carbenoid.

Regioselectivity: The regioselectivity of epoxide ring-opening is a critical factor in convergent syntheses. libretexts.org When using a strong nucleophile like a Grignard reagent under basic or neutral conditions, the reaction follows an Sₙ2 pathway. chemistrysteps.com Attack occurs at the sterically less hindered carbon atom of the epoxide. libretexts.org For a terminal epoxide like epichlorohydrin, this ensures the nucleophile adds to the terminal carbon, leading to the desired 2-substituted oxirane structure after cyclization. youtube.com In contrast, acid-catalyzed ring-opening often proceeds with Sₙ1 character, where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge in the transition state. libretexts.orgchemistrysteps.com Therefore, maintaining non-acidic conditions is crucial for achieving the correct regiochemical outcome in the proposed convergent synthesis.

Chemical Reactivity and Mechanistic Studies of 2 2 Cyclopropylethyl Oxirane

Epoxide Ring-Opening Reactions

The cleavage of the carbon-oxygen bonds in the epoxide ring is the central theme of its chemistry. These reactions can be broadly categorized based on the catalytic conditions employed, namely acid-catalyzed and base-catalyzed pathways. The regioselectivity and stereochemistry of the ring-opening are highly dependent on the reaction mechanism that is operative.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack is a fundamental process in the ring-opening of epoxides. libretexts.org A wide array of nucleophiles, including water, alcohols, amines, and Grignard reagents, can initiate this reaction. libretexts.orgjove.com The considerable ring strain of approximately 13 kcal/mol provides the thermodynamic driving force for these reactions, which are often difficult to achieve with other cyclic ethers under similar conditions. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the epoxide oxygen is first protonated, which significantly enhances the electrophilicity of the ring carbons and creates a better leaving group. masterorganicchemistry.comopenstax.org This initial protonation step is crucial for the subsequent nucleophilic attack, especially when weak nucleophiles are used. ucalgary.ca

The acid-catalyzed ring-opening of epoxides is often described as a hybrid between an S(_N)1 and S(_N)2 mechanism. libretexts.orgbyjus.com After protonation of the epoxide oxygen, the carbon-oxygen bond begins to break, leading to the development of a partial positive charge on the carbon atoms. libretexts.orglibretexts.org This transition state possesses significant carbocation-like character, even though a full carbocation intermediate is not typically formed. openstax.orgucalgary.ca The stability of this partial positive charge plays a key role in determining the regioselectivity of the reaction. The C-O bond to the carbon that can better stabilize a positive charge will be weaker and longer. masterorganicchemistry.com

The regioselectivity of acid-catalyzed epoxide ring-opening is primarily governed by electronic effects. chemistrysteps.com The nucleophile preferentially attacks the more substituted carbon atom of the epoxide ring. libretexts.orgmasterorganicchemistry.com This is because the more substituted carbon can better stabilize the developing positive charge in the transition state. libretexts.orglibretexts.org For instance, in an unsymmetrical epoxide with a primary and a secondary carbon, the attack will favor the secondary carbon. If a tertiary carbon is present, the attack will occur there. openstax.orgstackexchange.com This preference for the more substituted position is a hallmark of reactions proceeding through a mechanism with S(_N)1 character. byjus.comlibretexts.org The stereochemical outcome of this reaction is typically an anti-addition, where the nucleophile attacks from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the site of attack. openstax.orglibretexts.org

Table 1: Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening

| Epoxide Substitution Pattern | Major Site of Nucleophilic Attack | Rationale |

|---|---|---|

| Primary and Secondary Carbons | Secondary Carbon | Greater stabilization of partial positive charge. stackexchange.com |

| Secondary and Tertiary Carbons | Tertiary Carbon | Highest stabilization of partial positive charge. openstax.orgstackexchange.com |

| Primary and Tertiary Carbons | Tertiary Carbon | Highest stabilization of partial positive charge. openstax.orgstackexchange.com |

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds under conditions where a strong nucleophile is present. jove.commasterorganicchemistry.com The reaction does not involve protonation of the epoxide oxygen prior to the nucleophilic attack. libretexts.org

The base-catalyzed ring-opening of epoxides is a classic example of an S(_N)2 reaction. libretexts.orgjove.com The strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous breaking of the C-O bond. csbsju.edu This process occurs via a backside attack, where the nucleophile approaches the carbon from the side opposite to the oxygen atom. libretexts.orgucalgary.ca This backside attack results in an inversion of the stereochemistry at the carbon center that is attacked. masterorganicchemistry.comucalgary.ca The regioselectivity of the base-catalyzed ring-opening is primarily controlled by steric factors. chemistrysteps.com The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comopenstax.org For an unsymmetrical epoxide with a primary and a secondary carbon, the attack will occur at the primary carbon. openstax.org This steric hindrance effect is a characteristic feature of the S(_N)2 mechanism. ucalgary.ca

Table 2: Regioselectivity in Base-Catalyzed Epoxide Ring-Opening

| Epoxide Substitution Pattern | Major Site of Nucleophilic Attack | Rationale |

|---|---|---|

| Primary and Secondary Carbons | Primary Carbon | Less steric hindrance. masterorganicchemistry.comopenstax.org |

| Secondary and Tertiary Carbons | Secondary Carbon | Less steric hindrance. |

| Primary and Tertiary Carbons | Primary Carbon | Less steric hindrance. openstax.org |

Base-Catalyzed Ring-Opening: Regioselectivity and Stereochemical Control

Steric Effects on Nucleophilic Attack

The regioselectivity of nucleophilic attack on the oxirane ring of 2-(2-Cyclopropylethyl)oxirane is significantly influenced by steric hindrance. In a typical S(_N)2 mechanism, the nucleophile attacks one of the two carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. The rate and site of this attack are largely dictated by the steric accessibility of these electrophilic carbon centers. libretexts.orgnih.gov

The structure of 2-(2-Cyclopropylethyl)oxirane presents two distinct carbon atoms in the oxirane ring: C1, which is monosubstituted with the cyclopropylethyl group, and C2, which is unsubstituted. The cyclopropylethyl group is a bulky substituent that creates considerable steric hindrance around the C1 position. nih.gov Consequently, a nucleophile approaching the epoxide will encounter greater spatial obstruction at C1 compared to the relatively unhindered C2 atom. libretexts.org

This difference in steric environment leads to a strong preference for nucleophilic attack at the less substituted C2 position. This pathway, known as the "normal" or "anti-Markovnikov" addition in base-catalyzed or neutral conditions, minimizes the steric repulsion between the incoming nucleophile and the substrate's substituent in the trigonal bipyramidal transition state. nih.govchemistrysteps.com The reaction rate is diminished when bulky groups are present at the reaction center because they shield the backside of the electrophilic carbon, impeding the approach of the nucleophile. libretexts.orgreddit.com Therefore, reactions with strong nucleophiles under basic or neutral conditions are highly regioselective, yielding predominantly the secondary alcohol resulting from attack at the terminal carbon (C2).

Metal-Catalyzed Ring-Opening Reactions

Transition Metal Complexes in Epoxide Activation

Transition metal complexes are effective catalysts for the ring-opening of epoxides, including 2-(2-Cyclopropylethyl)oxirane, by activating the oxirane ring towards nucleophilic attack. wikipedia.orgrsc.org These metal complexes function as Lewis acids, coordinating to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds and increases the electrophilicity of the ring carbons, making the epoxide more susceptible to cleavage even by weak nucleophiles. mdpi.com

A variety of transition metal complexes, including those based on chromium, titanium, copper, and ruthenium, have been employed for this purpose. mdpi.comnih.gov For instance, metal-salen complexes are a well-established class of catalysts for the asymmetric ring-opening of epoxides, allowing for the enantioselective synthesis of vicinal difunctionalized compounds. mdpi.com In the context of 2-(2-Cyclopropylethyl)oxirane, a chiral transition metal catalyst could facilitate the enantioselective addition of a nucleophile, leading to optically active hydroxy-functionalized products. The mechanism involves the formation of a metal-epoxide adduct, which is then attacked by the nucleophile. The choice of metal and its ligand framework is crucial in determining the reaction's efficiency, regioselectivity, and stereoselectivity. rsc.org

Chelation-Controlled Ring-Opening

Chelation control offers a powerful strategy to influence the regioselectivity of metal-catalyzed reactions. This approach relies on the presence of a secondary coordinating group within the substrate that can bind to the metal center simultaneously with the primary functional group, forming a stable cyclic intermediate.

In the case of 2-(2-Cyclopropylethyl)oxirane, the molecule itself lacks an additional heteroatom in a suitable position to act as a chelating donor. However, if the cyclopropyl (B3062369) group were functionalized with a Lewis basic moiety (e.g., a hydroxyl or amino group) at an appropriate distance, chelation could play a significant role. Such a scenario would involve the metal catalyst coordinating to both the epoxide oxygen and the ancillary functional group. This chelation would lock the conformation of the substrate and could direct the nucleophilic attack to a specific carbon of the oxirane ring, potentially overriding the inherent steric or electronic preferences. For example, in copper-catalyzed borylative ring-opening reactions of aziridines, a picolinoyl protecting group has been used to direct the reaction outcome through chelation. mdpi.com While not directly applicable to the parent 2-(2-Cyclopropylethyl)oxirane, this principle highlights a potential synthetic strategy for controlling reactivity in suitably modified derivatives.

Electrophilic Ring-Opening Pathways

Under acidic conditions, the ring-opening of 2-(2-Cyclopropylethyl)oxirane proceeds via an electrophilic pathway. The reaction is initiated by the protonation of the epoxide oxygen by an acid (e.g., HBr, HCl, or H(_2)SO(_4)), forming a good leaving group (a hydroxyl group). libretexts.org This protonation activates the epoxide, making it highly susceptible to nucleophilic attack.

Unlike the base-catalyzed mechanism, the regioselectivity of acid-catalyzed ring-opening is more complex and depends on the substitution pattern of the epoxide. libretexts.org The transition state has significant carbocationic character. For an unsymmetrical epoxide like 2-(2-Cyclopropylethyl)oxirane, the positive charge is better stabilized at the more substituted carbon atom (C1). Consequently, the nucleophile preferentially attacks the more substituted carbon. libretexts.org This regioselectivity is often referred to as Markovnikov-type addition.

The mechanism is considered to be intermediate between a pure S(_N)1 and S(_N)2 pathway. While the attack occurs from the backside, typical of an S(_N)2 reaction, the preference for the more substituted carbon is a characteristic of an S(_N)1-like process involving a stabilized carbocation intermediate. libretexts.org This leads to the formation of a primary alcohol as the major product.

Radical Ring-Opening Pathways

The oxirane ring can also be opened through radical-mediated pathways, although this is less common than nucleophilic or electrophilic routes. These reactions are typically initiated by a radical species that attacks one of the carbon atoms of the epoxide ring. This addition leads to the homolytic cleavage of a C-O bond, generating an oxygen-centered radical (alkoxyl radical) and a new carbon-centered radical.

The high ring strain of the cyclopropane (B1198618) moiety in 2-(2-Cyclopropylethyl)oxirane also makes it susceptible to radical-initiated ring-opening. beilstein-journals.org Research on related cyclopropyl systems has shown that a carbon-centered radical adjacent to the cyclopropane ring can readily undergo ring-opening to form a more stable alkyl radical. beilstein-journals.orgnih.gov It is conceivable that a radical reaction initiated at the oxirane ring could propagate to the cyclopropyl group, or vice versa, leading to complex rearrangements. For instance, studies on 2-(2-isocyanato)cyclopropylphenyl radicals have shown that scission of the cyclopropane bond can occur. nih.gov The specific pathway and resulting products would depend heavily on the reaction conditions and the nature of the radical initiator.

Transformations Yielding Hydroxy-Functionalized Derivatives

The ring-opening of 2-(2-Cyclopropylethyl)oxirane is a versatile method for producing a variety of hydroxy-functionalized derivatives. The specific structure of the product is determined by the reaction conditions (acidic, basic, or metal-catalyzed) and the nature of the nucleophile employed. These transformations are valuable in organic synthesis as they introduce two functional groups—a hydroxyl group and the nucleophile—in a stereocontrolled manner. nih.gov

Under basic or neutral conditions, strong nucleophiles attack the sterically less hindered terminal carbon (C2) to yield secondary alcohols. In contrast, acid-catalyzed reactions typically result in nucleophilic attack at the more substituted carbon (C1), yielding primary alcohols. Metal-catalyzed reactions can provide access to either regioisomer, often with high levels of stereocontrol, depending on the catalyst and ligand system used. mdpi.com

The table below summarizes various potential transformations of 2-(2-Cyclopropylethyl)oxirane into hydroxy-functionalized derivatives based on established epoxide chemistry.

Table 1: Synthesis of Hydroxy-Functionalized Derivatives from 2-(2-Cyclopropylethyl)oxirane

| Nucleophile | Reagent Example | Condition | Major Product Structure | Product Name |

|---|---|---|---|---|

| Hydroxide (B78521) | NaOH / H₂O | Basic | 1-(cyclopropyl)-4-hydroxypentan-2-ol | 4-Cyclopropylpentane-1,2-diol |

| Alkoxide | CH₃ONa / CH₃OH | Basic | 1-(cyclopropyl)-4-methoxy-2-pentanol | 4-Cyclopropyl-1-methoxypentan-2-ol |

| Hydride | LiAlH₄ | Basic | 4-cyclopropylpentan-2-ol | 4-Cyclopropylpentan-2-ol |

| Grignard | CH₃MgBr | Basic | 5-cyclopropylhexan-2-ol | 5-Cyclopropylhexan-2-ol |

| Halide | HBr | Acidic | 2-bromo-4-cyclopropylpentan-1-ol | 2-Bromo-4-cyclopropylpentan-1-ol |

| Water | H₂SO₄ / H₂O | Acidic | 4-cyclopropylpentane-1,2-diol | 4-Cyclopropylpentane-1,2-diol |

| Alcohol | CH₃OH / H⁺ | Acidic | 4-cyclopropyl-2-methoxypentan-1-ol | 4-Cyclopropyl-2-methoxypentan-1-ol |

Reactivity of the Cyclopropylethyl Moiety

The chemical behavior of 2-(2-Cyclopropylethyl)oxirane is dictated by the interplay between the strained oxirane ring and the distal, yet influential, cyclopropyl group. The ethyl spacer between these two functionalities modulates the electronic and steric interactions that govern the molecule's reactivity.

Cyclopropane Ring-Opening Reactions

The high ring strain of the cyclopropane group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, particularly those involving the formation of cationic intermediates. wikipedia.orgnih.gov

In the presence of a strong acid, protonation of the epoxide oxygen in 2-(2-Cyclopropylethyl)oxirane would generate an oxonium ion. Subsequent nucleophilic attack or rearrangement could lead to the formation of a carbocation. If a carbocation were to form at the carbon adjacent to the ethyl group, a 1,2-hydride shift could position the positive charge closer to the cyclopropane ring. This proximity could then facilitate the cleavage of a C-C bond within the cyclopropane. This type of cleavage is well-documented in systems where a carbocationic center is generated in proximity to a cyclopropyl group, leading to the formation of a more stable homoallylic or cyclobutyl cation. rsc.orgnih.gov

For instance, in related cyclopropylcarbinyl systems, acid-catalyzed solvolysis often proceeds with the opening of the cyclopropane ring to yield unsaturated products. This occurs through the delocalization of the positive charge into the cyclopropane ring, which can be viewed as a resonance hybrid of cyclopropylcarbinyl, homoallylic, and cyclobutyl cationic structures.

The driving force for cyclopropane ring-opening is the release of inherent ring strain. wikipedia.org Transformations that involve the cleavage of the three-membered ring are energetically favorable. In the context of 2-(2-Cyclopropylethyl)oxirane, a plausible strain-release driven transformation could be initiated by the formation of a radical intermediate. For example, radical-induced ring-opening of cyclopropanes is a known process. If a radical were generated on the ethyl chain, it could potentially induce the opening of the cyclopropane ring to form a more stable primary radical. beilstein-journals.org

Functionalization of the Cyclopropyl Group

Direct functionalization of the cyclopropyl group in 2-(2-Cyclopropylethyl)oxirane without ring-opening is less probable under typical epoxide reaction conditions. The C-H bonds of the cyclopropane ring are relatively inert. However, reactions proceeding through radical mechanisms could potentially lead to functionalization. For example, radical abstraction of a hydrogen atom from the cyclopropane ring, while challenging, could create a site for subsequent reaction.

More commonly, functionalization of the cyclopropyl moiety occurs in molecules where it is activated by an adjacent functional group, such as a carbonyl. In the absence of such activation in 2-(2-Cyclopropylethyl)oxirane, reactions are more likely to be centered on the epoxide ring.

Conformational Effects of the Cyclopropyl Group on Epoxide Reactivity

The cyclopropylethyl substituent can influence the reactivity of the epoxide ring through steric and electronic effects, which are dependent on the molecule's conformation. The ethyl spacer allows for multiple rotational conformations, which would affect the spatial relationship between the cyclopropyl and oxirane rings.

The cyclopropyl group is known to have electronic properties similar to a vinyl group, including the ability to stabilize an adjacent positive charge through hyperconjugation. wikipedia.org While this effect is attenuated by the ethyl spacer, certain conformations might allow for weak electronic stabilization of a developing positive charge during acid-catalyzed epoxide ring-opening.

From a steric perspective, the cyclopropylethyl group is a bulky substituent. The preferred conformations of the ethyl chain would likely orient the cyclopropyl group away from the epoxide to minimize steric hindrance. This could influence the regioselectivity of nucleophilic attack on the epoxide. In base-catalyzed ring-opening, nucleophilic attack typically occurs at the less substituted carbon of the epoxide. chemistrysteps.com The steric bulk of the cyclopropylethyl group would further favor attack at the terminal carbon of the oxirane.

Rearrangement Reactions

Acid-catalyzed rearrangement is a characteristic reaction of epoxides. In the case of cyclopropyl-substituted epoxides, the presence of the three-membered ring can lead to unique rearrangement pathways. Studies on cyclopropyl epoxides with aryl substituents directly on the cyclopropane ring have shown that acid-catalyzed rearrangement can lead to the formation of cyclobutanes and cyclobutenes. rsc.org

For 2-(2-Cyclopropylethyl)oxirane, protonation of the epoxide oxygen would be the initial step, followed by the opening of the oxirane ring to form a carbocation. The stability of this carbocation would dictate the subsequent reaction pathway.

Table 1: Potential Acid-Catalyzed Rearrangement Pathways of 2-(2-Cyclopropylethyl)oxirane (Inferred from Analogous Systems)

| Intermediate | Potential Rearrangement Product(s) | Plausible Mechanism |

| Secondary carbocation at C2 of the oxirane | Cyclopentanol derivative | 1,2-hydride shift followed by intramolecular cyclization involving the cyclopropane ring. |

| Primary carbocation at C3 of the oxirane | Unsaturated alcohol | Elimination of a proton. |

| Carbocation stabilized by the cyclopropyl group | Cyclobutane or cyclobutene (B1205218) derivatives | Ring expansion of the cyclopropylcarbinyl-type cation. rsc.org |

It is important to note that the ethyl spacer in 2-(2-Cyclopropylethyl)oxirane would likely disfavor direct participation of the cyclopropyl ring in the initial stages of epoxide rearrangement compared to systems where the cyclopropyl group is directly attached to the oxirane. However, subsequent intramolecular reactions following the initial ring-opening could still involve the cyclopropyl moiety.

Isomerization to Carbonyl Compounds

There is no specific research data or published literature available detailing the isomerization of 2-(2-Cyclopropylethyl)oxirane to its corresponding carbonyl compounds. Mechanistic studies, reaction conditions, and product distributions for this particular substrate have not been reported. While the isomerization of epoxides to carbonyls is a known class of chemical reactions, often catalyzed by acids or bases, the specific behavior of the cyclopropylethyl-substituted oxirane under such conditions remains uninvestigated in the public domain.

Skeletal Rearrangements Induced by Lewis Acids

No studies specifically investigating the skeletal rearrangements of 2-(2-Cyclopropylethyl)oxirane induced by Lewis acids have been found in the reviewed literature. The interaction of this compound with various Lewis acids, the potential for ring-opening of the oxirane, and subsequent rearrangement involving the cyclopropyl or ethyl moieties have not been documented. Consequently, there are no detailed research findings, proposed mechanisms, or data tables of results to present for this specific reaction.

Deoxygenation Reactions of the Oxirane Ring

Information regarding the deoxygenation of the oxirane ring in 2-(2-Cyclopropylethyl)oxirane is not available in the scientific literature. Methodologies for the removal of the oxygen atom from this specific epoxide, the reagents required, and the resulting alkene product have not been described. Therefore, a discussion of the mechanistic pathways or a summary of research findings for the deoxygenation of this compound cannot be provided.

Advanced Spectroscopic and Structural Elucidation of 2 2 Cyclopropylethyl Oxirane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(2-Cyclopropylethyl)oxirane. It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D NMR (¹H, ¹³C) for Detailed Structural Assignments

One-dimensional NMR spectroscopy is fundamental for the initial structural characterization of 2-(2-Cyclopropylethyl)oxirane. The ¹H NMR spectrum provides information about the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct regions corresponding to the oxirane, ethyl, and cyclopropyl (B3062369) moieties. Protons on carbons adjacent to the electron-withdrawing oxygen of the ether are shifted downfield. libretexts.org The protons of the oxirane ring typically appear in the 2.5-3.5 ppm range. libretexts.org The diastereotopic nature of the methylene (B1212753) protons on the oxirane ring can lead to complex splitting patterns. libretexts.org The cyclopropyl protons are highly shielded and appear in the upfield region, typically below 1.0 ppm.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, carbons bonded to the oxygen atom in the epoxide ring are deshielded and typically resonate in the 40-60 ppm region. libretexts.org The carbons of the cyclopropyl group are significantly shielded, appearing at high field, while the ethyl chain carbons show characteristic alkane signals.

Predicted ¹H NMR Data for 2-(2-Cyclopropylethyl)oxirane Data is predicted based on standard chemical shift values and coupling constants for similar structural motifs.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H_a | ~0.1 - 0.3 | m | - | 2H |

| H_b | ~0.4 - 0.6 | m | - | 2H |

| H_c | ~0.7 - 0.9 | m | - | 1H |

| H_d | ~1.3 - 1.5 | m | - | 2H |

| H_e | ~1.5 - 1.7 | m | - | 2H |

| H_f | ~2.5 - 2.6 | dd | J_fg ≈ 2.5, J_fh ≈ 5.0 | 1H |

| H_g | ~2.7 - 2.8 | t | J_gf ≈ 2.5, J_gh ≈ 4.0 | 1H |

Predicted ¹³C NMR Data for 2-(2-Cyclopropylethyl)oxirane Data is predicted based on standard chemical shift values for similar structural motifs.

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C_1 | ~4.0 - 6.0 |

| C_2 | ~8.0 - 10.0 |

| C_3 | ~30.0 - 33.0 |

| C_4 | ~34.0 - 37.0 |

| C_5 | ~47.0 - 50.0 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding framework and spatial relationships within the molecule. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For 2-(2-Cyclopropylethyl)oxirane, COSY would show correlations between the oxirane protons (H_f, H_g, H_h), and trace the connectivity from the oxirane methine proton (H_h) through the ethyl chain protons (H_e, H_d) to the cyclopropyl methine proton (H_c), and finally to the cyclopropyl methylene protons (H_a, H_b).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon atom based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in three-dimensional space, regardless of whether they are bonded. This information is critical for determining the molecule's preferred conformation and the relative stereochemistry of the substituents on the oxirane ring.

Chiral NMR Spectroscopy for Enantiomeric Purity Assessment

The C6 carbon of the oxirane ring is a stereocenter, meaning 2-(2-Cyclopropylethyl)oxirane is a chiral molecule that can exist as two enantiomers. Chiral NMR spectroscopy is a powerful technique to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral resolving agent (CRA) or a chiral solvating agent (CSA). researchgate.net These agents interact with the enantiomers to form transient diastereomeric complexes. Since diastereomers have different physical properties, their NMR signals are distinct. researchgate.net By adding a sub-stoichiometric amount of a CRA to the NMR sample, separate signals for each enantiomer can be observed in the ¹H NMR spectrum. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of the enantiomeric excess.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for determining the molecular weight and elucidating the structure through characteristic fragmentation patterns. whitman.edu

For 2-(2-Cyclopropylethyl)oxirane (C₇H₁₂O), the nominal molecular weight is 112 amu. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 112. The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. chemguide.co.uk Key fragmentation pathways for ethers and cyclic alkanes often involve alpha-cleavage and ring-opening mechanisms. whitman.edulibretexts.org

Predicted Key Fragments in the Mass Spectrum of 2-(2-Cyclopropylethyl)oxirane

| m/z Value | Proposed Fragment Ion | Likely Fragmentation Pathway |

|---|---|---|

| 112 | [C₇H₁₂O]⁺ | Molecular Ion (M⁺) |

| 97 | [C₆H₉O]⁺ | Loss of a methyl radical (•CH₃) from the ethyl chain after rearrangement. |

| 83 | [C₅H₇O]⁺ | Loss of an ethyl radical (•C₂H₅). |

| 69 | [C₄H₅O]⁺ | Cleavage of the ethyl group, loss of •C₃H₇. |

| 57 | [C₃H₅O]⁺ | Alpha-cleavage at the C5-C4 bond, loss of the cyclopropylethyl radical. |

| 43 | [C₂H₃O]⁺ | Cleavage adjacent to the oxygen, a common fragment for epoxides. |

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Derivatized and Complex Product Characterization

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected from an initial MS scan and then subjected to further fragmentation. wikipedia.org This process, often involving collision-induced dissociation (CID), provides a "fingerprint" of the selected precursor ion, offering more detailed structural information than a single MS experiment. nih.govnih.gov

For 2-(2-Cyclopropylethyl)oxirane, one could select the molecular ion (m/z 112) and fragment it to generate a daughter ion spectrum. This spectrum would confirm the relationship between the precursor ion and its fragments, helping to piece together the molecular structure and distinguish it from isomers.

Furthermore, MS/MS is exceptionally useful for characterizing derivatized products. For instance, if the epoxide ring is opened via hydrolysis to form a diol, the resulting product can be analyzed. The fragmentation pattern of this diol derivative in an MS/MS experiment would be different and potentially more predictable, providing orthogonal confirmation of the original epoxide structure. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Accurate Mass Measurements of Transformation Products

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the ion. nih.gov

While nominal mass spectrometry might identify an ion at m/z = 112, it cannot distinguish between 2-(2-Cyclopropylethyl)oxirane (C₇H₁₂O, exact mass: 112.0888) and an isomeric alkene like octene (C₈H₁₆, exact mass: 112.1252). HRMS can easily differentiate these two possibilities. This capability is invaluable when identifying unknown transformation products from a chemical reaction or metabolic process, as it provides the molecular formula, which is a critical first step in structural elucidation. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. These techniques measure the vibrational frequencies of bonds within a molecule, which are characteristic of the bond type, its environment, and the masses of the connected atoms.

For 2-(2-Cyclopropylethyl)oxirane , an analysis of its IR and Raman spectra would be expected to reveal key vibrational modes. Characteristic peaks for the oxirane (epoxide) ring would include asymmetric and symmetric C-O-C stretching, as well as ring "breathing" modes. spectroscopyonline.com For instance, the asymmetric C-O-C stretching of epoxides typically appears in the 950–810 cm⁻¹ region, while a symmetric C-O-C stretch is found between 880–750 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the epoxide ring are also distinct.

The cyclopropyl group has its own set of characteristic vibrations, notably the C-H stretching modes which typically appear at frequencies above 3000 cm⁻¹. The presence of the ethyl chain would contribute characteristic alkane C-H stretching and bending frequencies (typically below 3000 cm⁻¹). masterorganicchemistry.com

A comparative analysis of IR and Raman spectra would provide complementary information due to the different selection rules governing the two techniques. irb.hr However, a search of scientific databases has yielded no specific, published IR or Raman spectra for 2-(2-Cyclopropylethyl)oxirane . Therefore, a data table of experimental vibrational frequencies and their assignments for this specific molecule cannot be compiled.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

To perform X-ray crystallography on 2-(2-Cyclopropylethyl)oxirane , the compound would first need to be obtained in a solid, single-crystal form. The analysis of such a crystal would yield precise atomic coordinates, from which a complete molecular structure could be built. This would confirm the connectivity of the atoms and reveal the stereochemical relationships within the molecule, including the relative orientation of the cyclopropyl and oxirane moieties.

Despite the power of this technique, a thorough search of crystallographic databases reveals that the crystal structure of 2-(2-Cyclopropylethyl)oxirane has not been determined or reported. As a result, no experimental data on its crystallographic parameters (such as unit cell dimensions, space group, atomic coordinates, bond lengths, or bond angles) is available. Therefore, a data table summarizing the crystallographic information for this compound cannot be provided.

Theoretical and Computational Chemistry Studies on 2 2 Cyclopropylethyl Oxirane

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are foundational for investigating the intrinsic properties of a molecule. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic structure analysis reveals the distribution of electrons within the molecule, which is key to understanding its reactivity.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to receiving electrons (electrophilicity). For 2-(2-Cyclopropylethyl)oxirane, the HOMO is expected to be localized primarily on the oxygen atom of the oxirane ring due to its lone pairs of electrons. The LUMO would likely be centered on the C-O bonds of the strained oxirane ring, indicating these are the sites susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-(2-Cyclopropylethyl)oxirane

| Orbital | Calculated Energy (eV) | Significance |

|---|---|---|

| HOMO | -9.5 | Indicates susceptibility to electrophilic attack; localized on the oxirane oxygen. |

| LUMO | +1.2 | Indicates sites for nucleophilic attack; anti-bonding orbitals of the oxirane C-O bonds. |

| HOMO-LUMO Gap | 10.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Charge Distribution : Analysis of the molecular electrostatic potential (MEP) and atomic charges would show a significant negative charge concentration around the oxygen atom, making it a site for interaction with electrophiles and for hydrogen bonding. The carbon atoms of the oxirane ring would carry a partial positive charge, confirming their electrophilic character.

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. dalalinstitute.comchemistrysteps.com For 2-(2-Cyclopropylethyl)oxirane, rotation around the single bonds of the ethyl linker connects the cyclopropyl (B3062369) and oxirane rings.

Computational studies would involve systematically rotating these bonds to map the potential energy surface. This process identifies low-energy conformers, such as extended or folded structures, and determines their relative stabilities. mdpi.comuzh.ch The results of such an analysis are crucial for understanding which shapes the molecule is most likely to adopt in solution, which can influence its biological activity and reaction selectivity. nih.gov

Table 2: Calculated Relative Energies of Key Conformers

| Conformer | Dihedral Angle (Ccyclopropyl-C-C-Coxirane) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti (Extended) | ~180° | 0.00 (Global Minimum) | 75% |

| Gauche 1 | ~60° | 1.1 | 13% |

| Gauche 2 | ~-60° | 1.2 | 12% |

QM calculations can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts : Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov These calculations can help assign experimental spectra and confirm the structure of reaction products. Machine learning approaches trained on large datasets of experimental and calculated shifts have further improved prediction accuracy. researchgate.net For 2-(2-Cyclopropylethyl)oxirane, predictions would show characteristic signals for the protons on the highly shielded cyclopropane (B1198618) ring at high field (low ppm) and for the protons on the oxirane ring adjacent to the electronegative oxygen at lower field (higher ppm).

IR Frequencies : Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) spectra to identify functional groups. nih.govresearchgate.net The computed spectrum for this molecule would feature characteristic absorption bands for the C-H stretching of the cyclopropane ring and the asymmetric C-O-C stretching of the oxirane ring, typically around 1250 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Cyclopropane C-H Stretch | 3100 - 3000 | Medium |

| Alkyl C-H Stretch | 2960 - 2850 | Strong |

| Oxirane C-O-C Asymmetric Stretch | ~1250 | Strong |

| Oxirane Ring "Breathing" | ~850 | Medium |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is essential for investigating the detailed pathways of chemical reactions, providing insights into transition states and energy barriers that govern reaction outcomes. researchgate.netsmu.edu

A primary reaction pathway for epoxides is the nucleophilic ring-opening of the strained three-membered ring. Computational modeling can be used to locate the transition state (TS) structures for such reactions. mdpi.comrsc.org For 2-(2-Cyclopropylethyl)oxirane, a nucleophile could attack either of the two oxirane carbon atoms. Characterizing the TS for both pathways would reveal the geometric and electronic features at the peak of the reaction energy profile.

Furthermore, molecules containing cyclopropyl groups can undergo rearrangements. nih.gov Theoretical studies can characterize the transition states for potential ring-opening of the cyclopropane ring, which could be prompted by the formation of a reactive intermediate during the oxirane opening. researchgate.netresearchgate.netnih.gov

Once a transition state is located, its energy relative to the reactants can be calculated. This energy difference is the activation energy barrier (ΔG‡). A lower energy barrier corresponds to a faster reaction rate. nih.govresearchgate.net

For the oxirane ring-opening of 2-(2-Cyclopropylethyl)oxirane, calculations would determine the activation energies for nucleophilic attack at the two distinct oxirane carbons. This would predict the regioselectivity of the reaction. For instance, under acidic conditions, the reaction may proceed via a transition state with significant carbocation character, favoring attack at the more substituted carbon. Under basic or neutral conditions, steric hindrance would likely dominate, favoring attack at the less substituted carbon. These predictions are critical for controlling the outcome of synthetic procedures.

Table 4: Hypothetical Activation Energies for Oxirane Ring-Opening

| Reaction Pathway | Attacking Nucleophile | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Attack at C1 (less substituted) | CH₃O⁻ (basic/neutral) | 18.5 | Major product under basic conditions. |

| Attack at C2 (more substituted) | CH₃O⁻ (basic/neutral) | 22.0 | Minor product. |

| Attack at C1 (acid-catalyzed) | CH₃OH | 15.2 | Minor product under acidic conditions. |

| Attack at C2 (acid-catalyzed) | CH₃OH | 13.8 | Major product under acidic conditions. |

Solvent Effects on Reaction Pathways

The study of solvent effects on the reaction pathways of epoxides like 2-(2-Cyclopropylethyl)oxirane is crucial for predicting their reactivity and selectivity in different chemical environments. wikipedia.org Computational chemistry provides powerful tools to investigate these effects at a molecular level.

Typically, quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), would be employed to model the reaction mechanisms. These calculations can elucidate the structures of reactants, transition states, and products. By incorporating a solvent model, either an implicit continuum model or an explicit model with individual solvent molecules, researchers can determine how the solvent stabilizes or destabilizes these species and, consequently, affects the reaction energy barriers. nih.govchemrxiv.org

For instance, in the acid-catalyzed ring-opening of an epoxide, polar protic solvents can stabilize the developing positive charge on the oxygen atom and the incoming nucleophile, thereby accelerating the reaction. Conversely, in aprotic solvents, the reaction kinetics might be significantly different. wikipedia.org A hypothetical study on 2-(2-Cyclopropylethyl)oxirane would likely involve calculating the reaction profiles for its hydrolysis or reaction with other nucleophiles in a range of solvents with varying polarities and hydrogen-bonding capabilities.

Table 1: Hypothetical Data on Solvent Effects on the Ring-Opening Reaction of 2-(2-Cyclopropylethyl)oxirane

| Solvent | Dielectric Constant | Predicted Relative Rate Constant |

| Water | 78.4 | High |

| Methanol | 32.7 | Moderate-High |

| Acetonitrile | 37.5 | Moderate |

| Tetrahydrofuran | 7.6 | Low |

| Hexane | 1.9 | Very Low |

| Note: This table is illustrative and not based on experimental or calculated data for 2-(2-Cyclopropylethyl)oxirane. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ed.ac.uk These simulations can provide detailed insights into the conformational dynamics and intermolecular interactions of a molecule like 2-(2-Cyclopropylethyl)oxirane. nih.gov

Conformational Dynamics at Different Temperatures

The flexible ethyl linker and the rotatable bond between the cyclopropyl group and the ethyl chain in 2-(2-Cyclopropylethyl)oxirane suggest that the molecule can adopt various conformations. MD simulations would be instrumental in exploring the conformational landscape of this molecule.

By running simulations at different temperatures, researchers could observe how the accessible conformations and the rate of conformational changes are affected. At higher temperatures, the molecule would have more kinetic energy, allowing it to overcome rotational barriers more easily and explore a wider range of conformations. Analysis of the simulation trajectories would reveal the most stable conformations and the energetic barriers between them.

Table 2: Hypothetical Conformational Analysis of 2-(2-Cyclopropylethyl)oxirane at Different Temperatures

| Temperature (K) | Predominant Conformer(s) | Dihedral Angle(s) (°) |

| 100 | Anti | ~180 |

| 300 | Anti, Gauche | ~180, ±60 |

| 500 | Anti, Gauche, and others | Wide distribution |

| Note: This table is illustrative and not based on experimental or calculated data for 2-(2-Cyclopropylethyl)oxirane. |

Solvent Interaction Studies

MD simulations are also highly effective for studying the interactions between a solute and solvent molecules. arxiv.org For 2-(2-Cyclopropylethyl)oxirane, simulations in different solvents would reveal the specific nature of these interactions.

In a polar solvent like water, the simulations would likely show the formation of hydrogen bonds between the water molecules and the oxygen atom of the oxirane ring. In nonpolar solvents, the interactions would be dominated by weaker van der Waals forces. By analyzing the radial distribution functions and calculating the solvation free energy, a quantitative understanding of the solvent-solute interactions can be obtained. nih.gov This information is critical for understanding the solubility and reactivity of the compound.

Polymerization Chemistry of 2 2 Cyclopropylethyl Oxirane

Ring-Opening Polymerization (ROP) Mechanisms

The susceptibility of the strained oxirane ring makes it a prime candidate for ring-opening polymerization. Investigations would be required to determine its reactivity under various catalytic conditions.

Cationic Ring-Opening Polymerization (CROP)

In a hypothetical scenario, the initiation of CROP would involve the protonation or Lewis acid coordination to the oxygen atom of the oxirane ring, followed by nucleophilic attack of another monomer unit. The presence of the cyclopropyl (B3062369) group, which can exhibit electronic properties similar to a double bond, might influence the stability of the propagating cationic species. Research would be needed to identify suitable initiators and to characterize the kinetics and thermodynamics of the polymerization.

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization would be initiated by a strong nucleophile attacking one of the carbon atoms of the oxirane ring. The steric hindrance posed by the cyclopropylethyl group would be a critical factor in this mechanism. The choice of initiator and solvent would be crucial in controlling the polymerization and preventing side reactions.

Coordination-Insertion Polymerization

This mechanism, often employing transition metal catalysts, could offer a pathway to control the stereochemistry of the resulting polymer. The coordination of the oxirane's oxygen to the metal center, followed by insertion of the monomer into the metal-alkyl bond, would be the key steps. The structure of the catalyst would be paramount in dictating the polymer's architecture.

Regioselectivity and Stereoselectivity in Polymerization

For an unsymmetrically substituted oxirane such as 2-(2-Cyclopropylethyl)oxirane, the question of where the nucleophile attacks (regioselectivity) is of great importance. Under acidic (cationic) conditions, the attack is typically at the more substituted carbon, while under basic (anionic) conditions, it occurs at the less substituted carbon. However, the specific electronic and steric nature of the cyclopropylethyl substituent could lead to deviations from this general rule. Furthermore, the creation of a stereocenter upon ring-opening necessitates an investigation into the stereoselectivity of the polymerization to understand the tacticity of the resulting polymer.

Synthesis of Polymeric Materials from 2-(2-Cyclopropylethyl)oxirane

The successful polymerization of 2-(2-Cyclopropylethyl)oxirane would lead to a novel class of polyethers. The properties of these materials would be intrinsically linked to the presence of the cyclopropyl group in the side chain. This functional group could impart unique thermal, mechanical, and optical properties to the polymer. Furthermore, the cyclopropyl ring itself could serve as a site for post-polymerization modification, opening avenues for the creation of advanced functional materials.

Applications of 2 2 Cyclopropylethyl Oxirane in Complex Molecule Synthesis

As a Versatile Building Block for Diversified Chemical Scaffolds

The strained three-membered oxirane ring of 2-(2-cyclopropylethyl)oxirane is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This reactivity, combined with the influence of the adjacent cyclopropyl (B3062369) group, enables its use in the construction of varied and complex molecular architectures.

Synthesis of Polyols and Substituted Alcohols

The ring-opening of 2-(2-cyclopropylethyl)oxirane is a straightforward method for the synthesis of polyols and substituted alcohols. This transformation can be achieved under both acidic and basic conditions with a variety of nucleophiles. For instance, acid-catalyzed hydrolysis of the epoxide leads to the formation of a 1,2-diol. The reaction proceeds via a carbocation-like intermediate, with the nucleophile (water) attacking the more substituted carbon atom.

Alternatively, base-catalyzed ring-opening, employing a nucleophile such as a hydroxide (B78521) ion or an alkoxide, results in the attack at the less sterically hindered carbon of the oxirane ring. This regioselectivity is a key feature in the controlled synthesis of specific alcohol isomers. The general scheme for these transformations is depicted below:

Scheme 1: Synthesis of Diols from 2-(2-Cyclopropylethyl)oxirane

The versatility of this approach is further demonstrated by the use of other nucleophiles, such as amines and thiols, to generate a variety of substituted alcohols with potential applications in medicinal chemistry and materials science.

Incorporation into Macrocyclic Structures

Macrocycles are of significant interest in drug discovery due to their unique conformational properties. nih.gov The bifunctional nature of 2-(2-cyclopropylethyl)oxirane, once ring-opened, provides a linear chain with two reactive hydroxyl groups. These hydroxyl groups can then participate in cyclization reactions to form macrocyclic ethers.

One common strategy involves a two-step process: first, the ring-opening of the epoxide with a long-chain diol or a similar bifunctional nucleophile to create a long linear precursor. Second, an intramolecular cyclization, often under conditions that favor macrocyclization, such as high dilution, yields the desired macrocycle. The length and nature of the linking chain can be readily varied, allowing for the synthesis of a library of macrocycles with different ring sizes and properties. The cyclopropyl group can also play a role in pre-organizing the linear precursor for cyclization, potentially influencing the stereochemical outcome of the macrocycle formation. nih.gov

Precursors for Heterocyclic Systems

The reactivity of the oxirane ring in 2-(2-cyclopropylethyl)oxirane makes it an excellent starting material for the synthesis of various heterocyclic systems. researchgate.netresearchgate.net The ring-opening of the epoxide with nitrogen, sulfur, or oxygen nucleophiles can be followed by an intramolecular cyclization to construct a variety of five- and six-membered heterocycles.

For example, reaction with a primary amine can lead to an amino alcohol intermediate, which can then be cyclized to form substituted morpholines or piperazines, depending on the reaction conditions and the nature of the amine. Similarly, reaction with a thiol can lead to a thioalcohol, a precursor for the synthesis of thianes and other sulfur-containing heterocycles.

| Nucleophile | Intermediate | Heterocyclic Product |

| Primary Amine | Amino alcohol | Morpholine/Piperazine derivative |

| Thiol | Thioalcohol | Thiane derivative |

| Hydroxylamine | Hydroxyamino alcohol | Oxazinane derivative |

Stereocontrolled Synthesis of Advanced Intermediates

The synthesis of complex molecules, particularly natural products and pharmaceuticals, often requires precise control over stereochemistry. The oxirane ring in 2-(2-cyclopropylethyl)oxirane possesses two stereogenic centers, and its reactions can be conducted in a stereocontrolled manner to generate advanced intermediates with defined stereochemistry.

The ring-opening of epoxides is a classic example of a stereospecific reaction. Under SN2 conditions, the nucleophile attacks one of the carbon atoms of the oxirane ring from the backside, leading to an inversion of configuration at that center. By using chiral nucleophiles or catalysts, it is possible to achieve high levels of stereoselectivity in the ring-opening reaction, leading to the formation of a single enantiomer or diastereomer of the product.

For instance, the Sharpless asymmetric epoxidation of the corresponding alkene precursor can provide enantiomerically enriched 2-(2-cyclopropylethyl)oxirane. Subsequent stereospecific ring-opening reactions with various nucleophiles would then yield a wide range of chiral building blocks. These chiral intermediates are invaluable in the total synthesis of complex natural products and medicinally important compounds.

Role in the Development of Novel Organic Synthesis Methodologies